Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a methylthio group, and a phenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate. This reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and elimination, to form the desired pyrazole derivative . The reaction is usually carried out in ethanol with triethylamine as a catalyst under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
Ethyl 5-amino-3-(methylthio)-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Contains a methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-13(17)10-11(14)16(15-12(10)19-2)9-7-5-4-6-8-9/h4-8H,3,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZUHGDJFOJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409307 | |
Record name | Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40745-03-7 | |
Record name | Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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